molecular formula C11H20FN B1531871 (1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine CAS No. 1867826-21-8

(1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine

Cat. No.: B1531871
CAS No.: 1867826-21-8
M. Wt: 185.28 g/mol
InChI Key: UDSSZPBOPCHQAZ-GHMZBOCLSA-N
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Description

(1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine is a chiral amine compound with a unique stereochemistry It is characterized by the presence of a cyclopentyl group and a fluorine atom attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the fluorine atom and the cyclopentyl group.

    Reductive Amination: The cyclopentyl group is introduced via reductive amination, where cyclohexanone is reacted with cyclopentylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or hydride donors like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted cyclohexane derivatives.

Scientific Research Applications

(1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the effects of fluorinated amines on biological systems.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. The cyclopentyl group contributes to the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine: Unique due to its specific stereochemistry and functional groups.

    (1R,2S)-N-cyclopentyl-2-fluorocyclohexan-1-amine: A diastereomer with different stereochemistry.

    (1S,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine: Another diastereomer with distinct properties.

    (1S,2S)-N-cyclopentyl-2-fluorocyclohexan-1-amine: The enantiomer of the compound .

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties

Properties

IUPAC Name

(1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FN/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h9-11,13H,1-8H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSSZPBOPCHQAZ-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CCCCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC2CCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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